

Solubility of (5-methoxy-1H-indol-2-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-methoxy-1H-indol-2-yl)methanol

Cat. No.: B1337150

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(5-methoxy-1H-indol-2-yl)methanol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive framework for understanding and determining the solubility of **(5-methoxy-1H-indol-2-yl)methanol**. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering a robust theoretical solubility profile based on its chemical structure and a detailed experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction to (5-methoxy-1H-indol-2-yl)methanol

(5-methoxy-1H-indol-2-yl)methanol is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The methoxy group at the 5-position and the hydroxymethyl group at the 2-position significantly influence the molecule's polarity, hydrogen bonding capacity, and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for

selecting appropriate solvent systems for chemical reactions, crystallization, chromatography, and the preparation of stock solutions for biological screening.

Chemical Structure:

- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight: 177.20 g/mol
- Key Features:
 - Indole Ring: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The N-H group can act as a hydrogen bond donor.
 - Methoxy Group (-OCH₃): An electron-donating group that increases the polarity of the benzene portion and can act as a hydrogen bond acceptor.
 - Hydroxymethyl Group (-CH₂OH): A polar group capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing affinity for polar solvents.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a compound in various solvents.^[1] The polarity and hydrogen bonding capabilities of **(5-methoxy-1H-indol-2-yl)methanol** suggest a varied solubility profile across different classes of organic solvents.

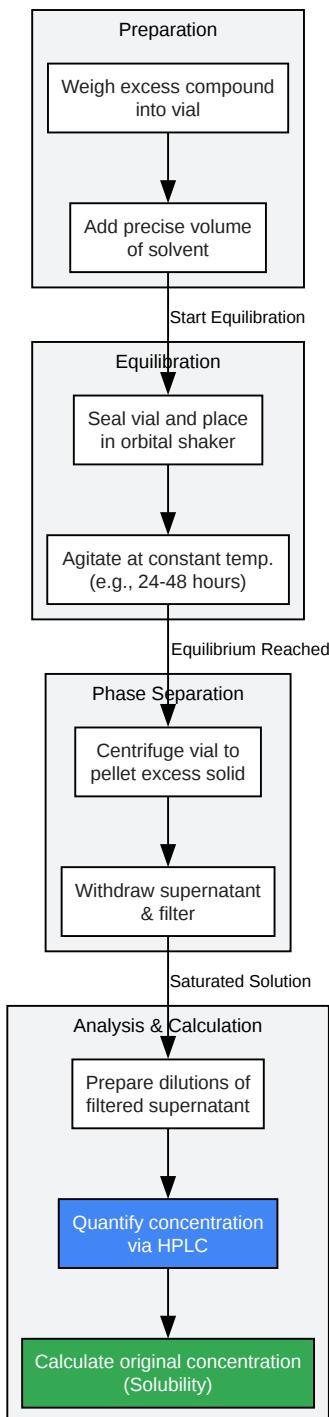
- Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the N-H and O-H groups in **(5-methoxy-1H-indol-2-yl)methanol**, high solubility is anticipated in these solvents due to strong intermolecular hydrogen bonding.^[2]
- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. The compound is expected to exhibit good solubility in highly polar solvents like DMSO and DMF, which can effectively solvate the indole moiety.^[3]

- Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot engage in significant hydrogen bonding. Consequently, **(5-methoxy-1H-indol-2-yl)methanol** is predicted to have very low solubility in nonpolar solvents.[2]

A logical workflow for assessing and understanding solubility is presented below.

Caption: Logical workflow for solubility prediction and verification.

Experimental Determination of Solubility


The shake-flask method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is achieved.

Materials and Equipment

- **(5-methoxy-1H-indol-2-yl)methanol** (solid, high purity)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Analytical balance
- Volumetric flasks and pipettes
- Thermostatically controlled orbital shaker
- Centrifuge
- Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Procedure

- Preparation of Saturated Solutions: Accurately weigh an excess amount of **(5-methoxy-1H-indol-2-yl)methanol** (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial. To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. Securely cap the vials to prevent solvent evaporation.[3]
- Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically 24 to 48 hours.[5] A preliminary time-course study can be performed to determine the minimum time required to reach a plateau in concentration.
- Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]
- Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. To ensure all particulate matter is removed, pass the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.[6]
- Quantification by HPLC:
 - Calibration Curve: Prepare a series of standard solutions of **(5-methoxy-1H-indol-2-yl)methanol** of known concentrations in the solvent of interest. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.[7]
 - Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.
- Calculation of Solubility:
 - Use the calibration curve to determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be presented in a clear, organized manner to facilitate comparison across different solvents. The following table provides a template for recording experimentally determined solubility values.

Organic Solvent	Solvent Class	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Methanol	Polar Protic	25		
Ethanol	Polar Protic	25		
Acetonitrile	Polar Aprotic	25		
Acetone	Polar Aprotic	25		
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	25		
Dichloromethane (DCM)	Slightly Polar	25		
Ethyl Acetate	Slightly Polar	25		
Toluene	Nonpolar	25		
n-Hexane	Nonpolar	25		

Conclusion

While specific solubility data for **(5-methoxy-1H-indol-2-yl)methanol** is not widely published, this guide provides the necessary theoretical background and a detailed, practical framework for its determination. The molecule's structure, featuring hydrogen bond donating and accepting groups, suggests a strong preference for polar solvents. By employing the rigorous shake-flask method detailed herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for optimizing experimental conditions, enabling rational formulation design, and ultimately accelerating the progress of research and drug development projects involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- To cite this document: BenchChem. [Solubility of (5-methoxy-1H-indol-2-yl)methanol in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1337150#solubility-of-5-methoxy-1h-indol-2-yl-methanol-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com